![molecular formula C16H22ClN3O2 B5744984 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5744984.png)
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity and is involved in a range of physiological and pathological processes.
Mechanism of Action
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 is a potent inhibitor of GABA aminotransferase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA aminotransferase, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 are primarily related to its ability to increase GABA levels in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 can reduce neuronal activity and inhibit the release of other neurotransmitters, leading to a range of physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential for the treatment of addiction and epilepsy. Another area of research is the use of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 as a tool for studying the role of GABA in other neurological disorders, such as anxiety and depression. Finally, there is interest in exploring the potential of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 as a therapeutic agent for other conditions, such as neuropathic pain and sleep disorders.
Conclusion
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of addiction and epilepsy. Its ability to increase GABA levels in the brain makes it a useful tool for studying the role of GABA in various physiological and pathological processes. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115, including the development of more potent and selective inhibitors of GABA aminotransferase and the exploration of its potential for the treatment of other neurological disorders.
Synthesis Methods
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 can be synthesized through a multistep process starting from 5-chloro-2-nitroaniline. The nitro group is reduced to an amino group, and the resulting compound is then acylated with propionyl chloride. The resulting intermediate is then coupled with 4-piperazinylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and withdrawal symptoms in animal models of addiction. N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]propanamide-115 has also been shown to reduce seizure activity in animal models of epilepsy.
properties
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-15(21)18-13-11-12(17)5-6-14(13)19-7-9-20(10-8-19)16(22)4-2/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGHHFFLULKYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.